Technical Whitepaper: Structural Characterization, Physicochemical Profiling, and Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
Technical Whitepaper: Structural Characterization, Physicochemical Profiling, and Synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Instead, we will rigorously analyze the physicochemical causality that dictates the behavior of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-47-4) in both the reaction flask and biological systems. This compound—a sulfonated derivative of phenylglycine—serves as a highly privileged scaffold in medicinal chemistry, particularly in the development of peptidomimetics and targeted enzyme inhibitors.
Chemical Identity and Physicochemical Profiling
Understanding the macroscopic behavior of a compound begins with its fundamental quantitative metrics. The data summarized below is synthesized from chemical registries and predictive models to establish a baseline for its pharmacokinetic potential.
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Significance in Drug Design |
| CAS Registry Number | 117309-47-4 | Unique identifier for regulatory compliance and sourcing[1]. |
| Molecular Formula | C14H12ClNO4S | Defines the stoichiometric mass and atomic composition. |
| Molecular Weight | 325.77 g/mol | Falls optimally within Lipinski’s Rule of 5 (<500 Da), ensuring favorable small-molecule drug-likeness. |
| Topological Polar Surface Area (TPSA) | ~83.4 Ų | The combination of the sulfonamide and carboxylic acid yields a TPSA well below the 140 Ų threshold, predicting excellent intestinal absorption while preventing excessive non-specific lipophilic toxicity. |
| LogP (Octanol/Water) | ~2.8 - 3.2 | Provides a balanced lipophilicity profile, ensuring the molecule can partition into lipid membranes while maintaining sufficient aqueous solubility for systemic circulation. |
| Hydrogen Bond Donors | 2 (COOH, NH) | Facilitates highly specific, directional binding within target protein pockets. |
| Hydrogen Bond Acceptors | 4 (SO2, C=O, OH) | Enhances hydration energy, improving solubility and interaction with water networks or target residues. |
Data supported by compound registry databases including [1] and [2].
Structure-Activity Relationship (SAR) Logic
The utility of 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid stems from its modular architecture. Every functional group serves a distinct mechanistic purpose when interacting with biological targets.
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The Phenylglycine Core: This central module introduces a critical stereocenter (typically utilized in its α -S or α -R enantiomeric pure forms). The α -phenyl group provides significant steric bulk, which is highly effective at occupying large, hydrophobic sub-pockets (such as the S1' pocket in matrix metalloproteinases).
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The Sulfonamide Linkage: Acting as a robust bioisostere for traditional amide bonds, the sulfonamide group resists proteolytic cleavage, thereby increasing the metabolic half-life of the compound. Furthermore, the tetrahedral geometry of the sulfur atom forces the attached aromatic ring into a specific spatial vector, pre-organizing the molecule for receptor binding.
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The 4-Chlorophenyl Moiety: The para-chloro substitution is not merely structural; it is a calculated addition to increase overall lipophilicity. More importantly, the highly polarizable chlorine atom enables halogen bonding —a highly specific interaction with backbone carbonyl oxygens in the target protein, which often yields a 10-100 fold increase in binding affinity compared to unhalogenated analogs.
Caption: Structure-property relationships of the core functional groups in the target molecule.
Experimental Methodology: Biphasic Synthesis Protocol
To synthesize this compound, we employ a modified Schotten-Baumann reaction. The Causality of the Biphasic System: 4-Chlorobenzenesulfonyl chloride is highly reactive and prone to rapid hydrolysis in purely aqueous environments. By dissolving the sulfonyl chloride in an organic solvent (e.g., THF) and adding it to an aqueous alkaline solution of 2-phenylglycine, the reaction is forced to occur at the solvent interface. The alkaline pH maintains the amino group in its nucleophilic, deprotonated state while simultaneously neutralizing the HCl byproduct, driving the reaction to completion without destroying the starting material.
Step-by-Step Synthetic Workflow
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Preparation of the Aqueous Phase: Dissolve 1.0 equivalent of 2-phenylglycine in a 1M aqueous solution of Sodium Hydroxide (NaOH) (2.5 equivalents). Cool the solution to 0–5 °C in an ice bath to minimize side reactions.
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Preparation of the Organic Phase: Dissolve 1.1 equivalents of 4-chlorobenzenesulfonyl chloride in anhydrous Tetrahydrofuran (THF).
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Biphasic Coupling: Add the organic phase dropwise to the vigorously stirred aqueous phase over 30 minutes, maintaining the temperature below 5 °C. Once addition is complete, allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quenching and Acidification: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase and slowly acidify using 2M HCl until the pH reaches ~2.0. Causality: The pKa of the carboxylic acid is approximately 2.5. Lowering the pH to 2.0 ensures full protonation, causing the neutral, lipophilic target compound to crash out of the aqueous solution.
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Isolation: Filter the resulting white precipitate under vacuum. Wash thoroughly with cold distilled water to remove residual salts, followed by a cold hexane wash to remove unreacted sulfonyl chloride.
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Purification: Recrystallize the crude product from an ethanol/water mixture to yield the analytically pure compound.
Caption: Synthetic workflow for 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid.
Analytical Characterization: A Self-Validating System
A robust protocol must be self-validating. To confirm the success of the synthesis, we rely on orthogonal analytical techniques that specifically verify the structural modules we intended to assemble.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Using negative electrospray ionization (ESI-), the compound will readily lose the carboxylic acid proton, yielding an [M−H]− peak at m/z 324.0. Self-Validation Check: The mass spectrum must display a characteristic 3:1 isotopic cluster at m/z 324.0 and 326.0. This isotopic signature mathematically proves the incorporation of exactly one chlorine atom (due to the natural abundance of 35Cl and 37Cl ), validating the successful attachment of the 4-chlorophenyl group.
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Proton Nuclear Magnetic Resonance ( 1 H NMR, DMSO- d6 ): The α -proton of the phenylglycine core will appear as a distinct doublet (if coupled) or singlet around 5.0–5.5 ppm. The sulfonamide N-H proton typically resonates far downfield as a broad singlet between 8.5–9.0 ppm, confirming the formation of the sulfonamide bond. The aromatic region (7.0–8.0 ppm) will display the complex multiplet of the unsubstituted phenyl ring alongside the distinct AA'BB' splitting pattern of the para-substituted chlorophenyl ring.
Applications in Targeted Drug Development
Once synthesized and validated, 2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid is rarely the final drug. Instead, it acts as an advanced intermediate. The free carboxylic acid can be activated using standard peptide coupling reagents (such as HATU or EDC/HOBt) and reacted with various primary or secondary amines.
This strategy is heavily utilized in the synthesis of non-hydroxamate Matrix Metalloproteinase (MMP) inhibitors and Aldose Reductase inhibitors, where the sulfonamide core directs the molecule into the active site, and the appended amine tail is optimized to interact with specific zinc-binding or catalytic residues[3].
References
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NextSDS. "2-([(4-CHLOROPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID - Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
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PubChem. "Isoxachlortole and related C14H12ClNO4S sulfonamides." National Institutes of Health (NIH). Available at: [Link]
